molecular formula C8H9NO3 B2623905 Methyl 2-amino-4-hydroxybenzoate CAS No. 401568-70-5

Methyl 2-amino-4-hydroxybenzoate

Cat. No.: B2623905
CAS No.: 401568-70-5
M. Wt: 167.164
InChI Key: JQBBOJKNCVSVOF-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-amino-4-hydroxybenzoate are not fully understood yet. It is known that similar compounds can participate in various biochemical reactions. For instance, benzoate families such as methyl p-hydroxybenzoate have been found to perform finest second harmonic conversion .

Molecular Mechanism

Similar compounds have been found to undergo free radical reactions . For example, benzylic halides typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature . This suggests that the compound may be sensitive to light, oxygen, or temperature changes.

Metabolic Pathways

Similar compounds such as 4-amino-3-hydroxybenzoic acid have been found to be metabolized via a dehydrogenative route .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the reduction of methyl 2-hydroxy-4-nitrobenzoate. This reduction can be achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction typically takes place in methanol as the solvent and requires a hydrogen pressure of around 30 psi for about one hour .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-hydroxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The hydroxyl group can participate in substitution reactions to form various esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: this compound from nitro precursors.

    Substitution: Various esters and ethers depending on the substituents introduced.

Scientific Research Applications

Methyl 2-amino-4-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-hydroxybenzoate involves its interaction with various molecular targets. The amino and hydroxyl groups on the benzene ring allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Methyl 2-amino-4-hydroxybenzoate can be compared with other similar compounds, such as:

    Methyl 4-amino-3-hydroxybenzoate: This compound has the amino and hydroxyl groups in different positions, leading to different chemical properties and reactivity.

    Methyl 2-amino-3-hydroxybenzoate: The position of the hydroxyl group affects the compound’s ability to participate in certain reactions.

    Methyl 4-amino-2-hydroxybenzoate: This is another isomer with different substitution patterns on the benzene ring

Properties

IUPAC Name

methyl 2-amino-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBBOJKNCVSVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401568-70-5
Record name methyl 2-amino-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxy-2-nitrobenzoic acid methyl ester (4.410 g, 22.369 mmol) in methanol (80 ml) under nitrogen at room temperature was added ammonium formate (5.642 g, 89.475 mmol) and 5% Pd/C (450 mg). After 5 hours the reaction mixture was filtered through celite and rinsed. The filtrate was concentrated and the residue partitioned between EtOAc (150 ml) and water (40 ml). The layers were shaken, separated and the organic layer washed with water (3×30 ml), brine (2×30 ml), dried over Na2SO4, filtered, concentrated and dried to give 2-amino-4-hydroxy-benzoic acid methyl ester (3.593 g, 21.494 mmol, 96%) as an off-white solid, dec. 113-118° C. 1H NMR (DMSO-d6) δ 3.70 (s, 3H), 5.98 (dd, 1H), 6.10 (s, 1H), 6.59 (s, 1H), 7.54 (d, 1H), 9.81 (s, 1H); mass spectrum [ES(−)], m/z 166 (M−H)−.
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
5.642 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mg
Type
catalyst
Reaction Step One

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